Gedatolisib - 1197160-78-3

Gedatolisib

Catalog Number: EVT-287784
CAS Number: 1197160-78-3
Molecular Formula: C32H41N9O4
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gedatolisib, also known as PF-05212384 or PKI-587, is a synthetic small molecule classified as a pan-class I isoform PI3K/mTOR inhibitor. It demonstrates broad anti-tumor activity in preclinical studies and has been investigated in clinical trials for various solid tumor types, including breast cancer, prostate cancer, endometrial cancer, and lung cancer. [, , , , , , , , , ]

Gedatolisib holds significant importance in scientific research due to its potential to overcome resistance mechanisms associated with more selective PI3K/mTOR inhibitors. It offers a valuable tool for investigating the complex interplay between the PI3K/mTOR pathway and other cellular signaling pathways in various cancer models. [, , , , ]

Synthesis Analysis

A new, practical, and convergent synthetic route for Gedatolisib has been developed on a hectogram scale. This method avoids the use of Palladium coupling, a common but potentially expensive and complex reaction in organic synthesis. The key step involves reacting 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine with 2,2′-dichlorodiethyl ether to produce the crucial intermediate 4,4′-(6-(4-nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine in high yield (77%) and purity (98.8%). The final product, Gedatolisib, is achieved in 48.6% yield over five straightforward steps with a purity of 99.3% (HPLC). Detailed purification methods for intermediates and the final product are described in the synthetic protocol. []

Mechanism of Action

Gedatolisib exhibits its anti-tumor activity by potently inhibiting all Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), as well as both mTOR complexes, mTORC1 and mTORC2. [, , , ] This comprehensive inhibition disrupts the PI3K/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and angiogenesis. [, , , ] By blocking multiple components of this pathway, Gedatolisib aims to overcome potential drug resistance mechanisms associated with more selective PI3K/mTOR inhibitors. [, , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of Gedatolisib have been characterized, including its solubility and partition coefficient. One study reported that a simplified Gedatolisib analog, compound 5f (LASSBio-2252), showed good aqueous solubility at both pH 7.4 (42.38 µM) and pH 5.8 (39.33 µM). This analog also exhibited a favorable partition coefficient (cLogP = 2.96) and excellent metabolic stability in rat liver microsomes (t1/2 = 462 min; Clapp = 0.058 mL/min/g). []

Applications
  • Breast Cancer: Gedatolisib has shown promising results in breast cancer models, demonstrating superior potency and efficacy compared to other PI3K/AKT/mTOR pathway inhibitors. It effectively inhibits tumor cell proliferation and growth, induces cell death, and exhibits synergistic activity with endocrine therapy (e.g., fulvestrant) and CDK4/6 inhibitors (e.g., palbociclib). [, , , , , , , ]
  • Prostate Cancer: Studies suggest that Gedatolisib holds therapeutic potential for prostate cancer, particularly in combination with androgen receptor signaling inhibitors (e.g., darolutamide). It effectively inhibits tumor growth and exhibits activity regardless of PI3K or PTEN status, potentially overcoming resistance mechanisms associated with other PI3K/mTOR inhibitors. [, ]
  • Endometrial Cancer: Gedatolisib has been investigated as a single agent and in combination with hormonal therapy for endometrial cancer. It demonstrates potent therapeutic effects on endometrial cancer models, regardless of their PI3K pathway mutational status. []
  • Lung Cancer: Studies have explored the efficacy of Gedatolisib in lung cancer models, including small-cell lung cancer and non-small-cell lung cancer. It effectively inhibits tumor cell proliferation and growth and has been investigated in combination with chemotherapy (e.g., paclitaxel and carboplatin) and other targeted therapies. [, , , ]
  • Other Cancer Types: Gedatolisib has also been investigated in other cancer types, such as acute myeloid leukemia, colorectal cancer, and head and neck squamous cell carcinoma. It demonstrates potent anti-tumor activity in preclinical models and warrants further investigation in these tumor types. [, , , , ]
Future Directions
  • Combination Therapies: Exploring Gedatolisib in combination with other therapies, such as chemotherapy, targeted therapies (e.g., PARP inhibitors), and immunotherapies (e.g., immune checkpoint inhibitors), to further enhance anti-tumor activity and overcome resistance mechanisms. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers to personalize treatment with Gedatolisib and select patients who are most likely to benefit from therapy. [, , ]
  • Mechanistic Studies: Further investigating the molecular mechanisms underlying Gedatolisib's anti-tumor activity and its interactions with other cellular signaling pathways to identify potential novel therapeutic targets. [, ]
  • Clinical Trials: Conducting further clinical trials to evaluate the efficacy and safety of Gedatolisib in various cancer types and to refine optimal dosing strategies. [, , , ]

Properties

CAS Number

1197160-78-3

Product Name

Gedatolisib

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

Molecular Formula

C32H41N9O4

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

PKI587; PKI-587; PKI 587; PF05212384; PF-05212384; PF 05212384; PF5212384; PF-5212384; PF 5212384; Gedatolisib.

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.